3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride
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Overview
Description
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with formaldehyde and methanol can lead to the formation of the methoxymethyl group, followed by cyclization to form the imidazopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine core .
Scientific Research Applications
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the fused ring system.
Imidazo[4,5-b]pyridines: Another class of imidazopyridines with distinct structural features and biological activities.
Imidazo[4,5-c]pyridines:
Uniqueness
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride stands out due to its specific methoxymethyl substitution, which imparts unique chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H15ClN2O3 |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-15-6-8-11-9(10(13)14)7-4-2-3-5-12(7)8;/h2-6H2,1H3,(H,13,14);1H |
InChI Key |
WLAOSYUPOZAHSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=C2N1CCCC2)C(=O)O.Cl |
Origin of Product |
United States |
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